molecular formula C22H25NO2 B11568539 2,2-dimethyl-1-{1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}propan-1-one

2,2-dimethyl-1-{1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}propan-1-one

Cat. No.: B11568539
M. Wt: 335.4 g/mol
InChI Key: GDRAGYLZENSSSN-UHFFFAOYSA-N
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Description

2,2-dimethyl-1-{1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}propan-1-one is a complex organic compound that features a unique structure combining an indole ring, a phenoxyethyl group, and a dimethylpropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-1-{1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}propan-1-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole ring, followed by the introduction of the phenoxyethyl group through a nucleophilic substitution reaction. The final step involves the addition of the dimethylpropanone moiety under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to minimize side reactions and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-1-{1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxyethyl derivatives.

Scientific Research Applications

2,2-dimethyl-1-{1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-1-{1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}propan-1-one involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The phenoxyethyl group may enhance the compound’s binding affinity and specificity. The overall effect is determined by the compound’s ability to influence cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-dimethyl-1-{1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}propan-1-one
  • 2,2-dimethyl-1-{1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}propan-1-one
  • 2,2-dimethyl-1-{1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}propan-1-one

Uniqueness

2,2-dimethyl-1-{1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}propan-1-one is unique due to the presence of the 4-methylphenoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H25NO2

Molecular Weight

335.4 g/mol

IUPAC Name

2,2-dimethyl-1-[1-[2-(4-methylphenoxy)ethyl]indol-3-yl]propan-1-one

InChI

InChI=1S/C22H25NO2/c1-16-9-11-17(12-10-16)25-14-13-23-15-19(21(24)22(2,3)4)18-7-5-6-8-20(18)23/h5-12,15H,13-14H2,1-4H3

InChI Key

GDRAGYLZENSSSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C(=O)C(C)(C)C

Origin of Product

United States

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